

# The 2-Quinolinylmethanol Scaffold: A Supramolecular Powerhouse

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## Compound of Interest

Compound Name: **2-Quinolinylmethanol**

Cat. No.: **B155525**

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At its core, **2-Quinolinylmethanol** is a deceptively simple molecule, yet it possesses a rich combination of features that make it exceptionally potent for constructing complex, ordered systems. Its structure consists of a rigid, aromatic quinoline ring system fused to a flexible hydroxymethyl (-CH<sub>2</sub>OH) group at the 2-position. This specific arrangement provides three critical elements for supramolecular design:

- A Hydrogen Bond Donor: The hydroxyl group (-OH) is a primary site for donating a hydrogen bond.
- Two Hydrogen Bond Acceptors: The quinoline nitrogen atom and the oxygen of the hydroxyl group can both accept hydrogen bonds.<sup>[1]</sup>
- A Planar Aromatic Surface: The quinoline moiety facilitates stabilizing π-π stacking interactions.<sup>[2]</sup>

This trifecta of features allows **2-Quinolinylmethanol** to act as a highly versatile "synthon," a reliable building block whose interactions can be predicted and controlled. It can engage in self-assembly through hydrogen bonding to form chains and networks or act as a chelating ligand to coordinate with metal ions, directing the formation of sophisticated one-, two-, and three-dimensional architectures.<sup>[3][4]</sup>

## Molecular Properties and Synthesis

A thorough understanding of the molecule's intrinsic properties is paramount before its application in complex systems.

## Physicochemical Properties

The fundamental properties of **2-Quinolinylmethanol** are summarized below, providing the essential data for experimental design and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	159.18 g/mol	<a href="#">[1]</a>
IUPAC Name	quinolin-2-ylmethanol	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>

## Synthetic Routes

The synthesis of **2-Quinolinylmethanol** and its derivatives is well-established. A common and reliable method involves the reduction of the corresponding aldehyde, 2-quinolinecarboxaldehyde. Other routes include the functionalization of pre-existing quinoline frameworks.[\[5\]](#)[\[6\]](#)

### Exemplary Protocol: Synthesis via Reduction

This protocol outlines a standard laboratory procedure for the synthesis of **2-Quinolinylmethanol** from 2-quinolinecarboxaldehyde.

**Causality:** Sodium borohydride (NaBH<sub>4</sub>) is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes over other potentially reducible groups. Methanol serves as a protic solvent that facilitates the reaction and the workup.

- Dissolution: Dissolve 2-quinolincarboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is critical to control the exothermic reaction upon addition of the reducing agent.
- Reduction: Add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the excess NaBH<sub>4</sub> by slowly adding water.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). The organic layers are combined.
- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure **2-Quinolinylmethanol**.<sup>[5]</sup>

## Core Supramolecular Interactions

The utility of **2-Quinolinylmethanol** stems from its predictable participation in a range of non-covalent interactions.

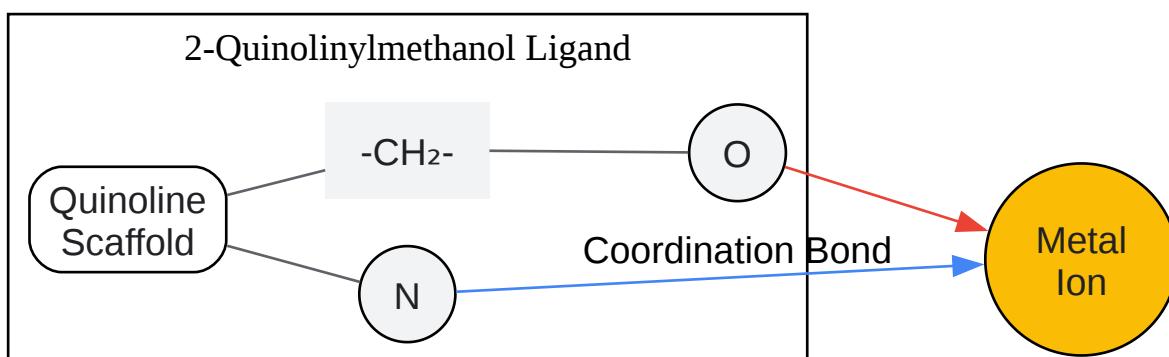
## Hydrogen Bonding Motifs

Hydrogen bonding is the primary directional force in the self-assembly of **2-Quinolinylmethanol**. The hydroxyl proton can interact with the quinoline nitrogen of a neighboring molecule (O-H···N) or the hydroxyl oxygen of another (O-H···O). In the solid state, O-H···O interactions are commonly observed, leading to the formation of one-dimensional chains.<sup>[4]</sup> These predictable patterns, or "supramolecular synthons," are the foundation of crystal engineering with this molecule.<sup>[7]</sup>

Caption: Common hydrogen bonding synthons involving **2-Quinolinylmethanol**.

## Coordination Chemistry

The quinoline nitrogen and the hydroxyl oxygen form a stable five-membered chelate ring when coordinating to a metal center, making **2-Quinolinylmethanol** an effective N,O-bidentate ligand.<sup>[3]</sup> This coordination behavior is fundamental to constructing a vast array of metal-organic complexes, from discrete molecules to extended coordination polymers and Metal-Organic Frameworks (MOFs).<sup>[8][9]</sup> The choice of the transition metal ion (e.g., Cu, Pd, Co, Zn) is a critical experimental parameter, influencing the coordination geometry, electronic properties, and ultimately the function of the resulting supramolecular assembly.<sup>[10][11]</sup>



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Caption: N,O-bidentate chelation of a metal ion by **2-Quinolinylmethanol**.

## π-π Stacking Interactions

The electron-rich quinoline ring system readily participates in π-π stacking. These interactions, while weaker than hydrogen bonds or coordination bonds, are crucial for the overall stabilization and dense packing of molecules in the solid state, often working in concert with other interactions to define the final supramolecular architecture.<sup>[2]</sup>

## Experimental Workflows and Characterization

Harnessing the supramolecular properties of **2-Quinolinylmethanol** requires robust experimental protocols and thorough characterization.

# Protocol: Synthesis of a $[M(2\text{-quinolinylmethanol})_2\text{Cl}_2]$ Complex

This generalized protocol describes the synthesis of a discrete metal complex, a foundational experiment in coordination chemistry.

**Trustworthiness:** This protocol is self-validating. Successful synthesis will result in a color change and the formation of a precipitate. The product's identity and purity are then definitively confirmed by spectroscopic and analytical techniques.

- **Ligand Solution:** Dissolve **2-Quinolinylmethanol** (2 equivalents) in a minimal amount of hot ethanol.
- **Metal Salt Solution:** In a separate flask, dissolve the metal salt (e.g.,  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ , 1 equivalent) in ethanol.
- **Complexation:** Slowly add the hot ligand solution to the metal salt solution with vigorous stirring. A color change and/or the formation of a precipitate often indicates complex formation.
- **Crystallization:** Allow the reaction mixture to stir for several hours, then cool slowly to room temperature, and subsequently in a refrigerator to maximize crystal precipitation.
- **Isolation:** Collect the crystalline product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator.
- **Characterization:** Confirm the structure using FT-IR (to observe shifts in O-H and C-N stretching frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction.

## Crystal Growth and X-ray Diffraction

Unambiguous structural elucidation of supramolecular assemblies relies on single-crystal X-ray diffraction.

Protocol: Slow Evaporation Crystal Growth

- Prepare a Saturated Solution: Dissolve the synthesized compound (e.g., the metal complex from 4.1) in a suitable solvent or solvent mixture (e.g., DMF, ethanol) with gentle heating until fully dissolved.
- Filtration: Filter the hot solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.
- Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

The resulting crystal is then analyzed by X-ray diffraction to determine the precise atomic positions, bond lengths, bond angles, and the nature of the intermolecular interactions holding the structure together.<sup>[4]</sup>

## Applications in Research and Drug Development

The predictable self-assembly and coordination properties of **2-Quinolinylmethanol** translate into a wide range of applications.

- Catalysis: Transition metal complexes derived from **2-Quinolinylmethanol** and its analogues serve as highly effective catalysts. For example, palladium complexes are used to catalyze cross-coupling reactions like the Suzuki and Heck reactions, which are vital in organic synthesis.<sup>[3]</sup> The ligand scaffold stabilizes the metal center and modulates its electronic properties to enhance catalytic activity and selectivity.<sup>[12]</sup>
- Sensing and Recognition: The well-defined hydrogen bonding sites and coordination geometry can be exploited to design receptors for specific ions and molecules. The binding event can be transduced into a measurable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor.<sup>[8]</sup>
- Functional Materials: By linking metal ions with **2-Quinolinylmethanol**-based ligands, researchers can construct porous coordination polymers and MOFs.<sup>[9]</sup> These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis, where the structure of the framework dictates its function.<sup>[13]</sup>

- Drug Development: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.<sup>[6]</sup> The **2-Quinolinylmethanol** scaffold serves as a valuable starting point for the synthesis of new therapeutic agents. Supramolecular strategies can further be employed to improve drug delivery, solubility, and bioavailability through the formation of pharmaceutical cocrystals.<sup>[7]</sup>

## Conclusion and Future Outlook

**2-Quinolinylmethanol** is a premier example of a molecular building block whose simple structure belies its profound utility in supramolecular chemistry. Through a sophisticated interplay of hydrogen bonding, metal coordination, and  $\pi$ - $\pi$  stacking, it provides a reliable platform for the rational design of functional superstructures. The principles and protocols outlined in this guide demonstrate the causality behind its application, from ligand design to the final material.

Future research will undoubtedly focus on integrating **2-Quinolinylmethanol** into increasingly complex, multi-component systems to create "smart" materials that respond to external stimuli, advanced catalysts with superior efficiency, and novel therapeutic systems with enhanced efficacy. The continued exploration of its supramolecular chemistry promises to unlock new solutions in medicine, materials science, and sustainable chemical synthesis.

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